![molecular formula C16H20N4O2 B14402646 N,N-Dimethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea CAS No. 87666-30-6](/img/structure/B14402646.png)
N,N-Dimethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea is a complex organic compound with a unique structure that includes a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea typically involves multiple steps.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N,N-Dimethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives and urea-based compounds. These compounds may share some structural features but differ in their specific functional groups and overall reactivity .
Uniqueness
N,N-Dimethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea is unique due to its specific combination of a pyridazinone ring and a dimethylurea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
87666-30-6 |
|---|---|
Molecular Formula |
C16H20N4O2 |
Molecular Weight |
300.36 g/mol |
IUPAC Name |
1,1-dimethyl-3-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]urea |
InChI |
InChI=1S/C16H20N4O2/c1-19(2)16(22)17-11-6-12-20-15(21)10-9-14(18-20)13-7-4-3-5-8-13/h3-5,7-10H,6,11-12H2,1-2H3,(H,17,22) |
InChI Key |
IZDNPMVTJUFNGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



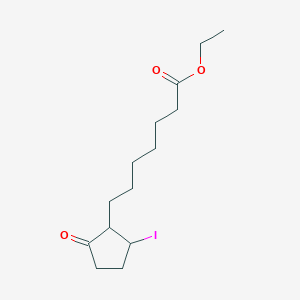
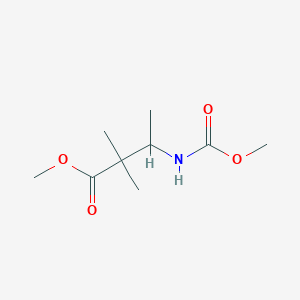
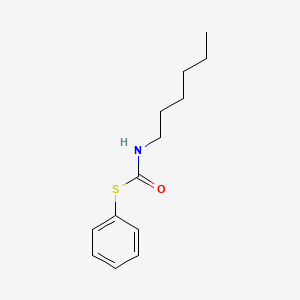

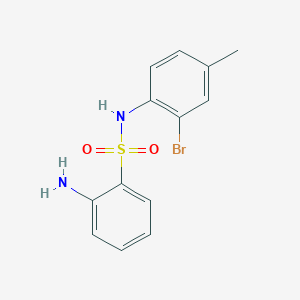
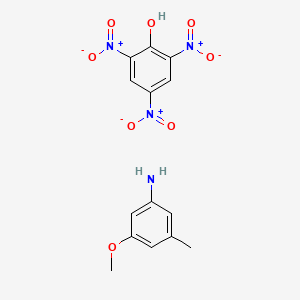
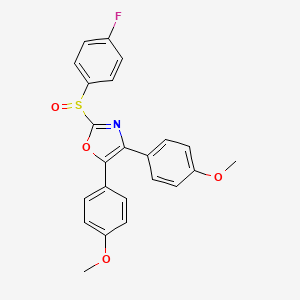
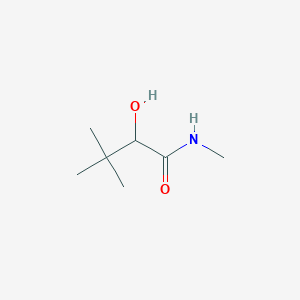
![N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide](/img/structure/B14402603.png)
![Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate](/img/structure/B14402609.png)
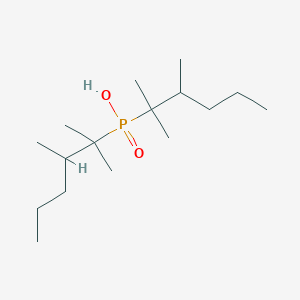
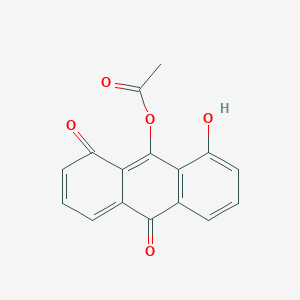
![9-[(Propan-2-yl)oxy]-9H-fluorene](/img/structure/B14402639.png)
